molecular formula C20H20N2O2S B2560154 N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide CAS No. 671198-92-8

N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide

Cat. No. B2560154
CAS RN: 671198-92-8
M. Wt: 352.45
InChI Key: BDUZTWYUPQCFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide, also known as MMQ, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMQ belongs to the class of sulfonamide-containing compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Furthermore, N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide is that it exhibits potent anti-inflammatory, anti-cancer, and anti-microbial activities. This makes it a promising candidate for the development of new drugs for the treatment of these diseases. However, one limitation of N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and specific drugs. Another direction is to test N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide in clinical trials to determine its safety and efficacy in humans. Additionally, N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide could be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, which could improve its therapeutic potential. Finally, N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide could be tested in combination with other drugs to determine if it has synergistic effects.

Synthesis Methods

N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-aminobenzothiazole with 3-methoxybenzaldehyde to form 4-methyl-2-(3-methoxyphenyl)aminobenzothiazole. This intermediate is then reacted with 3-chloropropionyl chloride to form N-(3-methoxyphenyl)-3-(4-methyl-2-(3-oxopropylamino)benzothiazol-6-yl)propanamide. The final step involves the reaction of this intermediate with sodium sulfide to form N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide.

Scientific Research Applications

N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to possess potent anti-inflammatory activity, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14-12-20(22-18-9-4-3-8-17(14)18)25-11-10-19(23)21-15-6-5-7-16(13-15)24-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUZTWYUPQCFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.